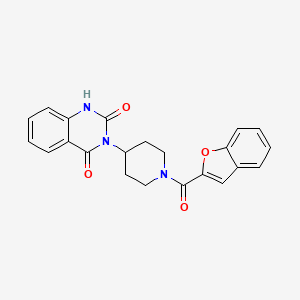

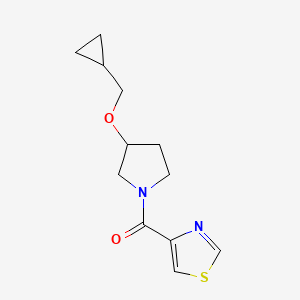

3-(1-(benzofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(1-(benzofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is a complex organic molecule that appears to be related to quinazoline-2,4-dione derivatives. These derivatives have been studied for their potential biological activities, including their interactions with various receptors and their antitumoral properties.

Synthesis Analysis

The synthesis of quinazoline-2,4-dione derivatives can be achieved through multicomponent reactions, as demonstrated in the synthesis of 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives using 2-hydroxy-1,4-naphthoquinone, aldehydes, and aminopyrazoles in the presence of L-proline as a catalyst . Similarly, the synthesis of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-dione derivatives was accomplished using a three-component coupling of aldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds synthesized with structures akin to 3-(1-(benzofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione have been reported to exhibit promising antimicrobial activities. Synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones demonstrated significant antibacterial and antifungal activities in vitro against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum (Vidule, 2011).

Hypotensive Agents

Research into the synthesis of 1-substituted 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline diones highlighted their potential as hypotensive agents. These compounds showed significant activity in relaxing blood vessels, with one compound being approximately 23 times more potent than papaverine, albeit less potent than cinnarizine (Eguchi et al., 1991).

Cytotoxic Evaluation

A study focused on the synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. These derivatives were tested against MCF-7 and HeLa cell lines, with some compounds displaying high cytotoxic activity, suggesting their utility in cancer treatment (Poorirani et al., 2018).

Synthesis Techniques

Innovative synthesis techniques have been developed for creating quinazoline-2,4(1H,3H)-diones, such as a carbon dioxide mediated novel synthesis in water, showcasing an efficient and environmentally friendly method to obtain these compounds with high yield and selectivity (Rasal & Yadav, 2016).

Alzheimer's Disease Treatment

Novel derivatives based on 6-methyluracil and condensed uracil, including structures similar to this compound, have shown potential in treating memory impairment in a transgenic model of Alzheimer's disease. These compounds were effective in decreasing β-amyloid plaques, highlighting their therapeutic potential (Semenov et al., 2022).

Propriétés

IUPAC Name |

3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c26-20-16-6-2-3-7-17(16)23-22(28)25(20)15-9-11-24(12-10-15)21(27)19-13-14-5-1-4-8-18(14)29-19/h1-8,13,15H,9-12H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIUWPKUHWOCQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2557476.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B2557477.png)

![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2557480.png)

![2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2557483.png)